MGS0039

描述

属性

CAS 编号 |

569686-87-9 |

|---|---|

分子式 |

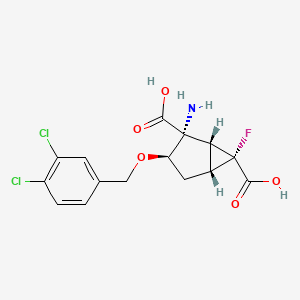

C15H14Cl2FNO5 |

分子量 |

378.2 g/mol |

IUPAC 名称 |

(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

InChI |

InChI=1S/C15H14Cl2FNO5/c16-8-2-1-6(3-9(8)17)5-24-10-4-7-11(14(7,18)12(20)21)15(10,19)13(22)23/h1-3,7,10-11H,4-5,19H2,(H,20,21)(H,22,23)/t7-,10-,11+,14-,15+/m1/s1 |

InChI 键 |

LFAGGDAZZKUVKO-JAGWWQSPSA-N |

手性 SMILES |

C1[C@@H]2[C@@H]([C@]2(C(=O)O)F)[C@@]([C@@H]1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N |

规范 SMILES |

C1C2C(C2(C(=O)O)F)C(C1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo(3.1.0)hexane-2,6-dicarboxylic acid MGS 0039 MGS-0039 MGS0039 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanism of Action of MGS0039

Introduction

MGS0039 is a potent, selective, and competitive antagonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] As a research chemical, it has been instrumental in elucidating the role of these receptors in neuronal signaling and has demonstrated significant antidepressant and anxiolytic-like effects in preclinical studies.[1][3] This document provides a detailed overview of the molecular and cellular mechanism of action of this compound in neurons, its quantitative pharmacological profile, and the key experimental methodologies used to characterize its activity.

Core Mechanism: Competitive Antagonism at Group II mGlu Receptors

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[4][5] Group II mGluRs, comprising mGluR2 and mGluR3 subtypes, are typically located on presynaptic terminals where they function as autoreceptors to inhibit neurotransmitter release.[4][6]

These receptors are coupled to the Gi/o family of inhibitory G-proteins.[6] The canonical signaling pathway upon activation by the endogenous ligand, glutamate, is as follows:

-

Glutamate binds to the mGluR2/3 receptor.

-

The associated Gi/o protein is activated.

-

The α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

-

This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][6]

This compound exerts its effect by directly competing with glutamate for the binding site on mGluR2 and mGluR3.[2][7] By occupying the receptor without activating it, this compound blocks the downstream inhibitory signaling cascade. This action prevents the glutamate-induced reduction in cAMP levels, effectively disinhibiting the neuron.[2]

Quantitative Pharmacology

The potency and selectivity of this compound have been quantified through various in-vitro assays. The data consistently show high affinity for both mGluR2 and mGluR3 with negligible effects on other mGluR subtypes or other neurotransmitter receptors and transporters.[2][7]

| Parameter | Receptor | Value | Description | Reference |

| Binding Affinity (Ki) | mGluR2 | 2.2 nM | Measures the affinity of this compound for the receptor binding site. | [2] |

| mGluR3 | 4.5 nM | A lower Ki value indicates a higher binding affinity. | [2] | |

| Functional Potency (IC50) | mGluR2 | 20 nM | Concentration of this compound required to inhibit 50% of the glutamate-induced response (cAMP inhibition). | [2][7] |

| mGluR3 | 24 nM | Measures the functional antagonist potency of the compound. | [2][7] | |

| Antagonist Equilibrium Constant (pA2) | mGluR2 | 8.2 | Derived from Schild analysis, a pA2 value indicates competitive antagonism. | [2][7] |

Downstream Neuronal and Network Effects

The primary action of this compound—blocking presynaptic mGluR2/3 autoreceptors—initiates a cascade of downstream effects that are believed to underlie its antidepressant-like properties.

-

Increased Glutamate Release: By blocking the inhibitory feedback mechanism on glutamatergic nerve terminals, this compound leads to an increased release of glutamate into the synapse.[4]

-

AMPA Receptor Activation: This surge in synaptic glutamate is thought to preferentially activate postsynaptic AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. The activation of AMPA receptors plays a critical role in the antidepressant-like action of this compound.[8][9]

-

Modulation of Serotonergic System: this compound has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) and increase the extracellular levels of serotonin (B10506) in the medial prefrontal cortex.[10] This suggests a functional link between the glutamatergic disinhibition and modulation of the monoaminergic systems.

-

Neurotrophic Factor Signaling: The antidepressant effects of this compound are associated with the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB.[11] This pathway is a point of convergence for many rapid-acting antidepressants and is crucial for synaptogenesis and neuronal plasticity.[11][12]

References

- 1. MGS-0039 - Wikipedia [en.wikipedia.org]

- 2. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]

- 5. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 6. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuropharmacological profiles of antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

The Function of MGS0039 in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGS0039, or (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a potent and selective competitive antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1] Preclinical evidence strongly suggests its role as a rapid-acting antidepressant and anxiolytic agent.[2][3] This document provides an in-depth technical overview of the pharmacological profile, mechanism of action, and key experimental findings related to this compound's function in the brain. Quantitative data are summarized, detailed experimental protocols are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in neuroscience and drug development.

Pharmacological Profile

This compound exhibits high affinity and selective antagonism for mGluR2 and mGluR3. Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Binding Affinity and Functional Antagonism

This compound demonstrates nanomolar affinity for both mGluR2 and mGluR3, making it a highly potent antagonist. Its functional antagonism has been confirmed in cellular assays measuring downstream signaling.[1]

| Parameter | Receptor | Value | Species | Assay | Reference |

| Binding Affinity (Ki) | mGluR2 | 2.2 nM | Rat | Radioligand Binding Assay | [1] |

| mGluR3 | 4.5 nM | Rat | Radioligand Binding Assay | [1] | |

| Functional Antagonism (IC50) | mGluR2 | 20 nM | CHO Cells | cAMP Formation Assay | [1] |

| mGluR3 | 24 nM | CHO Cells | cAMP Formation Assay | [1] | |

| Functional Antagonism (pA2) | mGluR2 | 8.2 | Rat | [35S]GTPγS Binding Assay | [1] |

Receptor Selectivity

This compound displays high selectivity for group II mGluRs with negligible activity at other mGluR subtypes and various other receptors and transporters at concentrations up to 10 µM.[1]

Mechanism of Action in the Brain

The primary mechanism of action of this compound in the brain is the blockade of presynaptic mGluR2/3 autoreceptors. This disinhibits glutamate release in key brain regions, leading to a cascade of downstream effects that are believed to underlie its therapeutic-like properties.

Glutamatergic Synaptic Transmission

Group II mGluRs (mGluR2 and mGluR3) are predominantly located on presynaptic terminals and function as autoreceptors that negatively regulate glutamate release. By antagonizing these receptors, this compound increases the synaptic concentration of glutamate. This enhancement of glutamatergic neurotransmission is a key initiating event in its mechanism of action.

Downstream Signaling Pathways

The increased glutamate release following mGluR2/3 blockade by this compound leads to the activation of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This triggers intracellular signaling cascades, most notably the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathways.[4] Activation of these pathways is crucial for synaptogenesis and neuronal plasticity, which are thought to be the cellular basis for the rapid antidepressant effects of this compound.[3][4]

Preclinical Efficacy: Behavioral Studies

This compound has demonstrated significant antidepressant and anxiolytic-like effects in various rodent models.

| Behavioral Test | Species | Dosing Regimen | Key Finding | Reference |

| Forced Swim Test | Rat | 0.3-3 mg/kg, i.p. | Dose-dependent decrease in immobility time | [1] |

| Tail Suspension Test | Mouse | 0.3-3 mg/kg, i.p. | Dose-dependent decrease in immobility time | [1] |

| Learned Helplessness | Rat | 10 mg/kg, i.p. for 7 days | Significant reduction in escape failures | [2] |

| Conditioned Fear Stress | Rat | 2 mg/kg, i.p. | Significantly attenuated freezing behavior | [2] |

| Social Defeat Stress | Mouse | 1 mg/kg, i.p. | Rapid and sustained antidepressant-like effects | [3] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for mGluR2 and mGluR3.

Method:

-

Membrane Preparation: Membranes from CHO cells stably expressing rat mGluR2 or mGluR3 are prepared.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]LY341495.

-

Procedure: Cell membranes are incubated with various concentrations of this compound and a fixed concentration of [³H]LY341495.

-

Incubation: 60 minutes at room temperature.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Ki values are calculated using the Cheng-Prusoff equation.

Forced Swim Test

Objective: To assess the antidepressant-like activity of this compound.

Method:

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A transparent cylinder (45 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.

-

Procedure:

-

Pre-test session: On day 1, rats are placed in the cylinder for 15 minutes.

-

Drug Administration: this compound (0.3-3 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test session.

-

Test session: On day 2, rats are placed in the cylinder for 5 minutes.

-

-

Data Collection: The duration of immobility during the 5-minute test session is recorded.

-

Data Analysis: The mean immobility time for each treatment group is compared.

Western Blot Analysis for Signaling Proteins

Objective: To measure the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., BDNF, TrkB, mTOR).[3]

Method:

-

Animals: C57BL/6J mice subjected to a social defeat stress model.

-

Drug Administration: A single dose of this compound (1 mg/kg, i.p.) is administered.

-

Tissue Collection: Brain regions of interest (e.g., prefrontal cortex, hippocampus) are dissected at various time points post-injection.

-

Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of the proteins of interest (e.g., anti-BDNF, anti-p-TrkB, anti-TrkB, anti-p-mTOR, anti-mTOR).

-

Membranes are then incubated with HRP-conjugated secondary antibodies.

-

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated.

Conclusion

This compound is a potent and selective mGluR2/3 antagonist with a well-defined mechanism of action in the brain. Its ability to enhance glutamatergic transmission and activate downstream neurotrophic signaling pathways underlies its robust antidepressant and anxiolytic effects in preclinical models. The data presented in this guide highlight the potential of this compound as a novel therapeutic agent for mood and anxiety disorders. Further research, including clinical trials, is warranted to translate these promising preclinical findings to human populations.

References

- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

MGS0039: A Selective mGluR2/3 Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGS0039, or (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a potent and selective competitive antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2][3] Extensive preclinical research has demonstrated its potential as a novel therapeutic agent for psychiatric disorders, particularly depression and anxiety.[4][5] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, key experimental data, and detailed methodologies for its characterization.

Pharmacological Profile

This compound exhibits high affinity for both mGluR2 and mGluR3, acting as a competitive antagonist to block the inhibitory effects of glutamate on adenylyl cyclase.[2][3] This action leads to an increase in neurotransmitter release, including dopamine (B1211576) and serotonin (B10506), in specific brain regions, which is thought to underlie its antidepressant and anxiolytic effects.[1]

Binding Affinity and Functional Antagonism

The in vitro potency and selectivity of this compound have been characterized through various binding and functional assays. The following tables summarize the key quantitative data.

| Receptor Subtype | Parameter | Value (nM) | Assay Type |

| mGluR2 | K_i | 2.2 | Radioligand Binding Assay |

| mGluR3 | K_i | 4.5 | Radioligand Binding Assay |

Caption: In Vitro Binding Affinity of this compound for mGluR2 and mGluR3.

| Receptor Subtype | Parameter | Value | Assay Type |

| mGluR2 | IC_50 | 20 nM | cAMP Formation Assay |

| mGluR3 | IC_50 | 24 nM | cAMP Formation Assay |

| mGluR2 | pA_2 | 8.2 | [³⁵S]GTPγS Binding Assay |

Caption: In Vitro Functional Antagonist Activity of this compound at mGluR2 and mGluR3.[2][3]

In Vivo Efficacy

This compound has demonstrated significant antidepressant and anxiolytic-like effects in a variety of rodent behavioral models.

| Behavioral Model | Species | Dosing (mg/kg, i.p.) | Observed Effect |

| Forced Swim Test | Rat | 0.3 - 3 | Dose-dependent antidepressant-like effects |

| Tail Suspension Test | Mouse | 0.3 - 3 | Dose-dependent antidepressant-like effects |

| Learned Helplessness | Rat | 10 (7 days) | Significant reduction in escape failures |

| Conditioned Fear Stress | Rat | 2 | Significantly attenuated freezing behavior |

| Vogel Conflict Drinking Test | Rat | 1 - 2 | Anxiolytic-like effects |

| Marble-Burying Behavior | Mouse | - | Inhibition of marble-burying |

| Social Defeat Stress Model | Mouse | 1 | Rapid and sustained antidepressant effects |

Caption: Summary of In Vivo Efficacy of this compound in Preclinical Models of Depression and Anxiety.[2][4][6][7][8][9]

Pharmacokinetics

Limited pharmacokinetic data is available in the public domain. Studies in rats have indicated that this compound has low oral bioavailability (10.9%), which has led to the development of prodrug strategies to improve its absorption.[10]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at presynaptic mGluR2/3. These receptors are G_i/o-coupled, and their activation by glutamate typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced neurotransmitter release. By blocking this action, this compound disinhibits the presynaptic terminal, thereby enhancing the release of neurotransmitters like glutamate, dopamine, and serotonin in key brain circuits implicated in mood and anxiety.

Caption: this compound antagonizes presynaptic mGluR2/3, preventing the inhibition of neurotransmitter release.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of this compound for mGluR2 and mGluR3.

Protocol:

-

Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing human mGluR2 or mGluR3 are prepared. Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]LY341495), and varying concentrations of this compound.

-

Incubation: The plates are incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and scintillation fluid is added. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC_50 values are determined by non-linear regression analysis, and K_i values are calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

Protocol:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Buffer: The assay buffer typically contains HEPES, NaCl, MgCl₂, GDP, and saponin.

-

Assay Procedure: Membranes are pre-incubated with varying concentrations of this compound. An agonist (e.g., glutamate) is then added, followed by [³⁵S]GTPγS. The reaction is incubated at 30°C for a specified time.

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer.

-

Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding is quantified. The pA_2 value, a measure of antagonist potency, is calculated from Schild regression analysis.

cAMP Formation Assay

This assay assesses the functional consequence of mGluR2/3 antagonism on the downstream signaling cascade.

Protocol:

-

Cell Culture: CHO or HEK293 cells expressing mGluR2 or mGluR3 are cultured to near confluence in appropriate media.

-

Assay Procedure: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. This compound is then added at various concentrations, followed by stimulation with forskolin (B1673556) (to activate adenylyl cyclase) and an mGluR agonist (e.g., glutamate).

-

Incubation: The cells are incubated for a defined period to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The IC_50 value for this compound is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Experimental Workflow

The characterization of a novel mGluR2/3 antagonist like this compound typically follows a structured workflow, from initial screening to in vivo validation.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective mGluR2/3 antagonist with a compelling preclinical profile for the treatment of depression and anxiety. The data presented in this guide highlight its clear mechanism of action and robust efficacy in various animal models. Further research, particularly focusing on improving its pharmacokinetic properties and clinical evaluation, is warranted to fully establish its therapeutic potential.

References

- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ovid.com [ovid.com]

- 4. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MGS-0039 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. if-pan.krakow.pl [if-pan.krakow.pl]

- 7. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anxiolytic-like activity of this compound, a selective group II mGlu receptor antagonist, is serotonin- and GABA-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anxiolytic-like activity of this compound, a potent group II metabotropic glutamate receptor antagonist, in a marble-burying behavior test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of this compound (3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid), a potent metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MGS0039: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGS0039, chemically known as (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a potent and selective competitive antagonist of Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Preclinical studies have demonstrated its potential as a novel therapeutic agent for psychiatric disorders, exhibiting antidepressant and anxiolytic-like effects in various animal models. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction

Abnormalities in glutamatergic neurotransmission have been increasingly implicated in the pathophysiology of major depressive disorder and anxiety disorders. Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. Consequently, antagonism of these receptors is hypothesized to increase synaptic glutamate levels and modulate downstream signaling pathways, offering a novel mechanistic approach to antidepressant therapy. This compound was developed as a potent and selective antagonist to probe the therapeutic potential of this target.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the bicyclo[3.1.0]hexane core and subsequent functional group manipulations. The following is a generalized protocol based on published patent literature.

Experimental Protocol: Synthesis of this compound

-

Esterification: (1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is suspended in an appropriate alcohol (e.g., ethanol).

-

Acid-catalyzed Reaction: Thionyl chloride is added to the suspension at room temperature under a nitrogen atmosphere.

-

Heating: The reaction mixture is heated (e.g., to 50°C) for a specified period (e.g., 1 hour) to drive the esterification.

-

Purification: The reaction mixture is filtered to remove any solid impurities. The filtrate is then concentrated under reduced pressure.

-

Crystallization: An anti-solvent (e.g., isopropyl ether) is added to the resulting residue, and the mixture is stirred to induce crystallization.

-

Isolation: The solid product, the corresponding ester of this compound, is collected by filtration and washed with the anti-solvent.

-

Hydrolysis (if necessary for the final di-acid form): The ester is dissolved in a mixture of a suitable solvent (e.g., tetrahydrofuran) and water.

-

Base Addition: An aqueous solution of a base, such as lithium hydroxide (B78521) hydrate, is added to the ester solution.

-

Reaction Monitoring: The reaction is stirred (e.g., on ice) for a period (e.g., 2 hours) until the hydrolysis is complete.

-

Neutralization and Purification: The reaction is neutralized with an acid (e.g., 1N hydrochloric acid) and then purified, for example, by ion-exchange chromatography, to yield the final this compound product.

Pharmacological Characterization

The pharmacological activity of this compound has been extensively characterized through in vitro binding and functional assays.

Receptor Binding Affinity

This compound demonstrates high affinity for both mGluR2 and mGluR3 subtypes.

| Receptor | Ki (nM) |

| mGluR2 | 2.2[1] |

| mGluR3 | 4.5[1] |

Functional Antagonist Activity

This compound acts as a competitive antagonist at mGluR2 and mGluR3, inhibiting the effects of glutamate. This has been demonstrated in cyclic AMP (cAMP) formation assays and [35S]GTPγS binding assays.

| Assay | Cell Line | IC50 (nM) |

| cAMP Formation (mGluR2) | CHO cells expressing mGluR2 | 20[1] |

| cAMP Formation (mGluR3) | CHO cells expressing mGluR3 | 24[1] |

Experimental Protocol: cAMP Formation Assay

-

Cell Culture: CHO cells stably expressing either mGluR2 or mGluR3 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulation: Cells are then stimulated with a fixed concentration of a mGluR2/3 agonist (e.g., glutamate or LY379268) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase) and a phosphodiesterase inhibitor (e.g., IBMX).

-

Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced response, is calculated.

Experimental Protocol: [35S]GTPγS Binding Assay

-

Membrane Preparation: Cell membranes are prepared from CHO cells expressing mGluR2.

-

Assay Buffer: An assay buffer is prepared containing HEPES, MgCl2, NaCl, and GDP.

-

Reaction Setup: In a 96-well plate, the assay buffer, cell membranes, and varying concentrations of this compound are added.

-

Agonist Addition: A fixed concentration of glutamate is added to stimulate the receptor. For non-specific binding control wells, unlabeled GTPγS is added.

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate to separate bound from unbound [35S]GTPγS. The filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The pA2 value is calculated to determine the antagonist's potency.

Preclinical Efficacy

This compound has demonstrated antidepressant-like and anxiolytic-like effects in several rodent behavioral models.

Antidepressant-like Activity

The antidepressant potential of this compound has been evaluated in the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these models, a reduction in immobility time is indicative of an antidepressant-like effect.

| Behavioral Test | Species | Dose (mg/kg, i.p.) | Outcome |

| Forced Swim Test | Rat | 0.3 - 3 | Dose-dependent decrease in immobility time[1] |

| Tail Suspension Test | Mouse | 0.3 - 3 | Dose-dependent decrease in immobility time[1] |

Experimental Protocol: Forced Swim Test (Rat)

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 30 cm.

-

Acclimation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session.

-

Drug Administration (Day 2): this compound or vehicle is administered intraperitoneally (i.p.).

-

Test Session (Day 2): Approximately 60 minutes after injection, the rats are placed back into the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the 5-minute test.

Experimental Protocol: Tail Suspension Test (Mouse)

-

Apparatus: A suspension box or a similar apparatus that allows the mouse to hang freely by its tail.

-

Suspension: The mouse is suspended by its tail using adhesive tape, approximately 1 cm from the tip of the tail.

-

Test Duration: The test is typically conducted for 6 minutes.

-

Behavioral Scoring: The total time the mouse remains immobile is recorded, usually during the last 4 minutes of the test.

Anxiolytic-like Activity

The anxiolytic potential of this compound has been assessed in the Conditioned Fear Stress (CFS) model. A reduction in freezing behavior indicates an anxiolytic-like effect.

| Behavioral Test | Species | Dose (mg/kg, i.p.) | Outcome |

| Conditioned Fear Stress | Rat | 2 | Significantly attenuated freezing behavior[2] |

Experimental Protocol: Conditioned Fear Stress (Rat)

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker for auditory cues.

-

Conditioning (Day 1): Rats are placed in the chamber and exposed to an auditory conditioned stimulus (CS; e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild foot shock). This pairing is repeated several times.

-

Drug Administration (Day 2): this compound or vehicle is administered.

-

Test Session (Day 2): The rats are returned to the conditioning chamber and presented with the CS alone (without the US).

-

Behavioral Scoring: The duration of freezing behavior (complete lack of movement except for respiration) in response to the CS is recorded as a measure of conditioned fear.

Mechanism of Action: Signaling Pathways

The antidepressant-like effects of this compound are believed to be mediated through the modulation of downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway.

Pharmacokinetics and Prodrug Development

This compound exhibits low oral bioavailability. To address this, a prodrug strategy was employed, leading to the development of MGS0210 (also known as BCI-838), an n-heptyl ester prodrug of this compound.

| Compound | Species | Oral Bioavailability (%) |

| This compound | Rat | 10.9 |

| This compound | Monkey | 12.6 |

| MGS0210 (as this compound) | Monkey | 38.6 |

Conclusion

This compound is a potent and selective antagonist of mGluR2/3 with demonstrated antidepressant and anxiolytic-like properties in preclinical models. Its mechanism of action involves the enhancement of glutamatergic transmission and subsequent activation of the BDNF-TrkB signaling pathway. While the low oral bioavailability of this compound presents a challenge for clinical development, the successful implementation of a prodrug approach with MGS0210 highlights a viable strategy to overcome this limitation. Further research is warranted to fully elucidate the therapeutic potential of targeting Group II mGluRs with compounds like this compound for the treatment of mood and anxiety disorders.

References

- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of MGS0039: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of MGS0039, a potent and selective antagonist for group II metabotropic glutamate (B1630785) receptors (mGluR2/3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on its mechanism of action, binding affinity, and in vivo and in vitro efficacy, supported by detailed experimental protocols and visual representations of its molecular interactions and experimental designs.

Core Pharmacological Attributes

This compound, chemically identified as (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, distinguishes itself as a highly selective and potent competitive antagonist of group II mGluRs.[1] Its pharmacological activity is characterized by a high affinity for both mGluR2 and mGluR3 subtypes.[1] This targeted action has been shown to produce antidepressant and anxiolytic-like effects in various preclinical models, suggesting its therapeutic potential in treating psychiatric disorders.[1][2]

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data that define the in vitro pharmacological profile of this compound.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) |

| mGluR2 | 2.2 |

| mGluR3 | 4.5 |

Ki represents the inhibition constant, indicating the concentration of this compound required to occupy 50% of the receptors.[1]

Table 2: Functional Antagonist Activity

| Assay | Cell Line | Target | IC50 (nM) |

| Forskolin-evoked cAMP formation | CHO | mGluR2 | 20 |

| Forskolin-evoked cAMP formation | CHO | mGluR3 | 24 |

IC50 is the half maximal inhibitory concentration, representing the concentration of this compound that inhibits the glutamate-induced response by 50%.[1]

Table 3: GTPγS Binding Assay

| Target | pA2 |

| mGluR2 | 8.2 |

The pA2 value is a measure of the potency of a competitive antagonist.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively blocking the activation of group II mGluRs by glutamate.[1] These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents this signaling cascade.

The antidepressant-like effects of this compound are believed to be mediated through a complex downstream signaling pathway. Evidence suggests that the blockade of group II mGluRs by this compound leads to an increase in glutamate transmission, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4] This activation is a critical step, as the antidepressant-like effects of this compound are prevented by the AMPA receptor antagonist NBQX.[3]

The activation of AMPA receptors is thought to trigger the release of brain-derived neurotrophic factor (BDNF).[5] BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades, including the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway.[5] This signaling is associated with synaptogenesis and neurogenesis, processes implicated in the therapeutic effects of antidepressants.[3][5][6] Notably, the mechanism of action of this compound appears to be independent of the serotonergic system.[3][4]

Detailed Experimental Protocols

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of this compound for mGluR2 and mGluR3.

Materials:

-

Membranes from CHO cells stably expressing rat mGluR2 or mGluR3.

-

[3H]LY341495 as the radioligand.

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Incubate cell membranes with varying concentrations of this compound and a fixed concentration of [3H]LY341495 in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value obtained from the competition binding curve.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Formation

Objective: To assess the functional antagonist activity of this compound at mGluR2 and mGluR3.

Materials:

-

CHO cells stably expressing mGluR2 or mGluR3.

-

Glutamate as the agonist.

-

Forskolin to stimulate adenylyl cyclase.

-

This compound at various concentrations.

-

cAMP assay kit.

Procedure:

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a combination of glutamate and forskolin.

-

Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).

-

Plot the concentration-response curve for this compound's inhibition of the glutamate effect and determine the IC50 value.

In Vivo Preclinical Evidence

This compound has demonstrated significant antidepressant-like effects in established rodent models of depression. In the rat forced swim test and the mouse tail suspension test, intraperitoneal administration of this compound (0.3-3 mg/kg) produced dose-dependent reductions in immobility time, an indicator of antidepressant activity.[1] Furthermore, in the learned helplessness paradigm in rats, a 7-day treatment with this compound (10 mg/kg, i.p.) significantly reduced the number of escape failures.[2]

Anxiolytic-like properties have also been observed. In the conditioned fear stress model in rats, this compound (2 mg/kg) significantly attenuated freezing behavior.[2] However, it did not show significant effects in the rat social interaction test or the elevated plus-maze at the tested doses.[1]

Pharmacokinetics and Bioavailability

This compound itself has low oral bioavailability (10.9% in rats) due to poor absorption.[7] To address this, ester prodrugs have been developed. For instance, the n-heptyl ester prodrug, MGS0210, demonstrated significantly improved oral bioavailability in rats (40-70%) and cynomolgus monkeys.[7] A Phase I clinical trial of a prodrug of this compound (BCI-838, also known as MGS0210) has been completed, though further clinical development for depression has not been pursued.

Conclusion

This compound is a potent and selective group II mGluR antagonist with a well-defined in vitro pharmacological profile. Its mechanism of action, involving the modulation of the glutamatergic system and downstream activation of AMPA receptors and BDNF-mTORC1 signaling, provides a strong rationale for its observed antidepressant and anxiolytic-like effects in preclinical models. While the parent compound has limitations in oral bioavailability, the development of prodrugs has shown promise in overcoming this hurdle. The comprehensive data presented in this guide underscore the potential of targeting group II mGluRs as a novel therapeutic strategy for psychiatric disorders.

References

- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gpsych.bmj.com [gpsych.bmj.com]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of this compound (3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid), a potent metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

MGS0039 and Its Impact on Glutamate Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MGS0039, a potent and selective antagonist for Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). We will explore its effects on glutamate transmission, detailing its pharmacological profile, the experimental methodologies used to characterize it, and the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for professionals in the fields of neuroscience and drug development.

Core Pharmacology: Quantitative Data Summary

This compound exhibits high affinity and competitive antagonism at mGluR2 and mGluR3. The following tables summarize the key quantitative data from in vitro pharmacological assays.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| mGluR2 | 2.2 nM | [1] |

| mGluR3 | 4.5 nM | [1] |

| Assay Type | Cell Line | This compound Potency | Reference |

| Forskolin-Evoked cAMP Formation (mGluR2) | CHO cells | IC50 = 20 nM | [1][2] |

| Forskolin-Evoked cAMP Formation (mGluR3) | CHO cells | IC50 = 24 nM | [1][2] |

| [35S]GTPγS Binding (mGluR2) | CHO cells | pA2 = 8.2 | [1][2] |

Mechanism of Action: Signaling Pathways

This compound, by blocking the inhibitory function of presynaptic mGluR2/3, leads to an increase in glutamate release. This surge in synaptic glutamate subsequently activates postsynaptic AMPA receptors, initiating a cascade of intracellular signaling events. A critical consequence of this pathway is the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB. This, in turn, engages the mTORC1 signaling pathway, which is crucial for synaptogenesis and has been implicated in the antidepressant-like effects of this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize the effects of this compound.

In Vitro Assays

1. mGluR2/3 Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for mGluR2 and mGluR3.

-

Materials:

-

Membrane preparations from CHO cells stably expressing human mGluR2 or mGluR3.

-

Radioligand: [³H]-LY341495 or a similar mGluR2/3 antagonist radioligand.

-

This compound solutions of varying concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the cell membranes (10-20 µg protein) with various concentrations of this compound and a fixed concentration of the radioligand in the assay buffer.

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2. Forskolin-Stimulated cAMP Accumulation Assay

-

Objective: To assess the functional antagonist activity of this compound at mGluR2 and mGluR3.

-

Materials:

-

CHO cells stably expressing human mGluR2 or mGluR3.

-

This compound solutions of varying concentrations.

-

Glutamate.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Pre-incubate the cells with various concentrations of this compound and a phosphodiesterase inhibitor for 30 minutes.[4]

-

Add a fixed concentration of glutamate and forskolin to stimulate adenylyl cyclase.[5]

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

-

Determine the IC50 value of this compound by fitting the data to a dose-response curve.

-

3. [³⁵S]GTPγS Binding Assay

-

Objective: To confirm the antagonist properties of this compound by measuring G-protein activation.

-

Materials:

-

Membrane preparations from CHO cells expressing mGluR2.

-

This compound solutions of varying concentrations.

-

Glutamate.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

-

-

Procedure:

-

Pre-incubate the cell membranes with this compound and GDP on ice.

-

Add a fixed concentration of glutamate.

-

Initiate the reaction by adding [³⁵S]GTPγS and incubate at 30°C for 30-60 minutes.[6]

-

Terminate the reaction by rapid filtration or by adding SPA beads.

-

Measure the amount of bound [³⁵S]GTPγS.

-

The antagonist effect is observed as a rightward shift in the glutamate dose-response curve. The pA2 value is calculated from a Schild plot.[1][2]

-

In Vivo Behavioral Assays

1. Rat Forced Swim Test

-

Objective: To assess the antidepressant-like effects of this compound.

-

Apparatus: A cylindrical container (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[7][8]

-

Procedure:

-

Pre-test session (Day 1): Place each rat in the cylinder for 15 minutes. This induces a stable baseline of immobility.[8][9]

-

Remove the rats, dry them, and return them to their home cages.

-

Drug Administration: Administer this compound (0.3-3 mg/kg, i.p.) or vehicle at 24 hours, 5 hours, and 1 hour before the test session.

-

Test session (Day 2): Place the rats back into the cylinders for a 5-minute session.[10]

-

Record the duration of immobility (floating without struggling).

-

A decrease in immobility time is indicative of an antidepressant-like effect.

-

2. Mouse Tail Suspension Test

-

Objective: To evaluate the antidepressant-like properties of this compound in mice.

-

Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.

-

Procedure:

-

Drug Administration: Administer this compound (0.3-3 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

-

Suspend each mouse by its tail using adhesive tape, approximately 1-2 cm from the tip.[11][12]

-

Record the total duration of immobility during the 6-minute test.

-

A reduction in immobility is interpreted as an antidepressant-like effect.

-

3. Rat Conditioned Fear Stress (CFS) Model

-

Objective: To assess the anxiolytic-like effects of this compound.

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker for auditory cues.

-

Procedure:

-

Conditioning (Day 1): Place the rat in the chamber and present a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild foot shock). Repeat this pairing several times.[15][16]

-

Drug Administration: Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle before the test session on Day 2.[17]

-

Testing (Day 2): Place the rat back into the conditioning chamber and present the CS alone (without the US).

-

Measure the duration of freezing behavior, a fear response.

-

A reduction in freezing time indicates an anxiolytic-like effect.[17]

-

In Vivo Neurochemical and Molecular Assays

1. In Vivo Microdialysis

-

Objective: To measure extracellular levels of glutamate and serotonin (B10506) in specific brain regions following this compound administration.

-

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex).

-

Allow the animal to recover.

-

On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[18]

-

Collect dialysate samples at regular intervals to establish a baseline.

-

Administer this compound and continue collecting dialysate samples.

-

Analyze the samples for glutamate and serotonin concentrations using high-performance liquid chromatography (HPLC).[18][19]

-

2. Western Blot Analysis

-

Objective: To quantify the expression levels of key proteins in the downstream signaling pathway of this compound (e.g., BDNF, p-TrkB, GluA1, PSD-95).

-

Procedure:

-

Administer this compound or vehicle to animals.

-

At a specific time point post-administration, sacrifice the animals and dissect the brain regions of interest.

-

Homogenize the tissue in an appropriate lysis buffer, potentially using an acid-extraction for BDNF.[20]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for BDNF, phospho-TrkB, GluA1, and PSD-95.[21][22]

-

Incubate with a corresponding secondary antibody.

-

Detect the protein bands using chemiluminescence and quantify the band intensities.

-

Conclusion

This compound is a well-characterized, potent, and selective mGluR2/3 antagonist with demonstrated antidepressant and anxiolytic-like properties in preclinical models. Its mechanism of action involves the enhancement of glutamate transmission, leading to the activation of postsynaptic AMPA receptors and subsequent engagement of the BDNF-mTORC1 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other modulators of glutamatergic neurotransmission. This comprehensive understanding is vital for the development of novel therapeutics for mood and anxiety disorders.

References

- 1. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. stemcell.com [stemcell.com]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. animal.research.wvu.edu [animal.research.wvu.edu]

- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. Protocol for Studying Extinction of Conditioned Fear in Naturally Cycling Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using the conditioned fear stress (CFS) animal model to understand the neurobiological mechanisms and pharmacological treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biosensis.com [biosensis.com]

- 21. Impairment of TrkB-PSD-95 Signaling in Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Impairment of TrkB-PSD-95 Signaling in Angelman Syndrome | PLOS Biology [journals.plos.org]

MGS0039: A Novel Group II mGluR Antagonist with Antidepressant Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the antidepressant properties of MGS0039, a potent and selective antagonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). The document details its pharmacological profile, mechanism of action, and efficacy in various animal models of depression, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Introduction

Major depressive disorder (MDD) is a significant global health concern, and a substantial portion of patients do not respond adequately to currently available treatments, which primarily target monoaminergic systems. This has spurred research into novel therapeutic targets, with the glutamatergic system emerging as a promising avenue.[1] this compound, chemically known as (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a selective antagonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3) that has demonstrated rapid and sustained antidepressant-like effects in preclinical studies.[2][3][4] This guide synthesizes the key findings on this compound, offering a technical resource for the scientific community.

Pharmacological Profile

This compound exhibits high affinity and selectivity for mGluR2 and mGluR3, acting as a competitive antagonist.[2] Its pharmacological activity has been characterized through various in vitro assays, demonstrating its potency in blocking glutamate-induced signaling.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Receptor/Assay | Value | Reference |

| Binding Affinity (Ki) | mGluR2 | 2.2 nM | [2] |

| mGluR3 | 4.5 nM | [2] | |

| Functional Antagonism (IC50) | cAMP formation (mGluR2) | 20 nM | [2] |

| cAMP formation (mGluR3) | 24 nM | [2] | |

| Functional Antagonism (pA2) | [35S]GTPγS binding (mGluR2) | 8.2 | [2] |

Mechanism of Action

The antidepressant-like effects of this compound are believed to be mediated through the modulation of glutamatergic neurotransmission.[5] Unlike traditional antidepressants, its mechanism does not appear to be directly dependent on the serotonergic system.[5][6]

Glutamatergic System Modulation

Antagonism of presynaptic mGluR2/3 by this compound is thought to increase glutamate release, leading to the activation of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] This AMPA receptor activation is a crucial step in the therapeutic cascade, similar to the proposed mechanism of other rapid-acting antidepressants like ketamine.[5][7]

Downstream Signaling Pathways

The activation of AMPA receptors initiates downstream signaling cascades that promote neuroplasticity and synaptogenesis. Key pathways implicated in the action of this compound include the brain-derived neurotrophic factor (BDNF)-tyrosine kinase receptor B (TrkB) and the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathways.[7][8][9] A single dose of this compound has been shown to attenuate the reduction of BDNF, the phospho-TrkB/TrkB ratio, GluA1, and postsynaptic density protein 95 (PSD-95) in the prefrontal cortex and hippocampus of stressed mice.[8]

Proposed signaling pathway of this compound.

Preclinical Efficacy

This compound has demonstrated antidepressant-like and anxiolytic effects in a variety of rodent behavioral models.[2][10] Notably, it has shown efficacy in models where traditional antidepressants are less effective.[7]

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Behavioral Model | Species | Dose Range (mg/kg, i.p.) | Effect | Reference |

| Forced Swim Test | Rat | 0.3 - 3 | Dose-dependent decrease in immobility | [2] |

| Tail Suspension Test | Mouse | 0.3 - 3 | Dose-dependent decrease in immobility | [2] |

| Learned Helplessness | Rat | 10 (7 days) | Significant reduction in escape failures | [10] |

| Conditioned Fear Stress | Rat | 2 | Attenuated freezing behavior | [10] |

| Social Defeat Stress | Mouse | 1 | Rapid and sustained antidepressant effect | [3][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the antidepressant properties of this compound.

In Vitro Assays

-

Receptor Binding Assay:

-

Objective: To determine the binding affinity (Ki) of this compound for mGluR2 and mGluR3.

-

Methodology: Membranes from CHO cells stably expressing human mGluR2 or mGluR3 are incubated with a radioligand (e.g., [3H]LY341495) and varying concentrations of this compound. Non-specific binding is determined in the presence of excess unlabeled glutamate. The radioactivity is measured by liquid scintillation counting, and Ki values are calculated using the Cheng-Prusoff equation.

-

-

cAMP Formation Assay:

-

Objective: To assess the functional antagonist activity of this compound.

-

Methodology: CHO cells expressing mGluR2 or mGluR3 are pre-incubated with this compound. Forskolin is used to stimulate cAMP production, which is then inhibited by the addition of glutamate. The ability of this compound to block this glutamate-induced inhibition is measured. cAMP levels are quantified using a suitable assay kit, and IC50 values are determined.[2]

-

-

[35S]GTPγS Binding Assay:

-

Objective: To confirm the antagonist properties of this compound at G-protein coupled receptors.

-

Methodology: Cell membranes expressing mGluR2 are incubated with GDP, [35S]GTPγS, and varying concentrations of glutamate in the presence or absence of this compound. The binding of [35S]GTPγS to G-proteins upon receptor activation is measured. A rightward shift in the glutamate dose-response curve in the presence of this compound indicates competitive antagonism.[2]

-

In Vivo Behavioral Models

-

Forced Swim Test (FST):

-

Objective: To assess antidepressant-like activity by measuring behavioral despair.

-

Methodology: Rats or mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded during the test period. A reduction in immobility time is indicative of an antidepressant effect. This compound is administered intraperitoneally (i.p.) at specified doses prior to the test.[2]

-

-

Tail Suspension Test (TST):

-

Objective: Another model to evaluate antidepressant potential based on immobility.

-

Methodology: Mice are suspended by their tails, and the duration of immobility is measured. A decrease in the immobility period suggests an antidepressant-like effect. This compound is administered i.p. prior to the test.[2]

-

-

Learned Helplessness (LH):

-

Objective: A model of depression based on the animal's response to uncontrollable stress.

-

Methodology: Rats are subjected to a series of inescapable foot shocks. Subsequently, they are placed in a shuttle box where they can escape a shock by moving to the other side. The number of failures to escape is recorded. A reduction in escape failures following drug administration indicates an antidepressant effect.[10]

-

A representative workflow for the Forced Swim Test.

Summary and Future Directions

This compound is a potent and selective group II mGluR antagonist with a compelling preclinical profile as a rapid-acting antidepressant. Its mechanism of action, centered on the modulation of the glutamatergic system and the promotion of neuroplasticity, represents a significant departure from traditional monoaminergic antidepressants. The consistent efficacy of this compound across multiple, mechanistically distinct animal models of depression and anxiety underscores its therapeutic potential.[2][3][10]

Further research is warranted to fully elucidate the long-term effects and safety profile of this compound. Clinical trials will be essential to determine if the promising preclinical findings translate into therapeutic efficacy for patients with major depressive disorder. The development of mGluR2/3 antagonists like this compound holds the promise of a new generation of faster and more effective treatments for depression.[7][11]

References

- 1. Glutamate and depression: clinical and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. MGS-0039 - Wikipedia [en.wikipedia.org]

- 5. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gpsych.bmj.com [gpsych.bmj.com]

- 8. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MGS-0039 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

MGS0039: A Preclinical Exploration of a Novel Anxiolytic Candidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MGS0039, a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3), has emerged from preclinical studies as a promising candidate for anxiolytic therapy. This technical guide synthesizes the existing preclinical data on this compound, providing a comprehensive overview of its mechanism of action, efficacy in animal models of anxiety, and the associated signaling pathways. While clinical trial data for this compound in anxiety is not publicly available, the robust preclinical evidence warrants further investigation into its therapeutic potential. This document aims to provide researchers, scientists, and drug development professionals with a detailed foundation for understanding the core scientific principles and experimental basis supporting this compound as a potential anxiolytic agent.

Introduction

Anxiety disorders are among the most prevalent psychiatric illnesses, and there is a significant unmet need for novel therapeutics with improved efficacy and tolerability. The glutamatergic system has been increasingly recognized as a key player in the pathophysiology of anxiety.[1] this compound, by targeting mGluR2/3 which act as autoreceptors to inhibit glutamate release, presents a rational approach to modulating glutamatergic neurotransmission for anxiolytic effects.[2][3] This guide delves into the preclinical data that underpins the potential of this compound in anxiolytic therapy.

Mechanism of Action

This compound is a selective antagonist for group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[2] These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, and their activation typically leads to a reduction in cyclic AMP (cAMP) levels and subsequent downstream signaling.[4] By antagonizing these receptors, this compound is hypothesized to disinhibit presynaptic glutamate release, leading to a cascade of downstream effects that ultimately contribute to its anxiolytic-like properties.

The anxiolytic action of this compound is believed to be mediated through the modulation of several neurotransmitter systems and signaling pathways:

-

Glutamatergic System: As a primary mechanism, this compound blocks the inhibitory feedback loop on glutamate release, leading to increased glutamatergic transmission in specific brain regions.

-

Serotonergic System: Preclinical studies suggest that the anxiolytic-like effects of this compound are dependent on the serotonergic system.[4] The blockade of mGluR2/3 by this compound has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus and elevate extracellular serotonin (B10506) levels in the medial prefrontal cortex.[4]

-

GABAergic System: The anxiolytic effects of this compound also appear to involve the GABAergic system, as its effects can be attenuated by a benzodiazepine (B76468) receptor antagonist.[4]

-

BDNF-mTORC1 Signaling Pathway: Similar to other rapid-acting antidepressant and anxiolytic compounds, this compound has been shown to activate the brain-derived neurotrophic factor (BDNF) signaling pathway.[5][6] This pathway is crucial for neurogenesis and synaptic plasticity, processes that are often impaired in anxiety and mood disorders.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Proposed signaling pathway of this compound.

Preclinical Efficacy in Animal Models of Anxiety

This compound has demonstrated anxiolytic-like effects in a variety of rodent models of anxiety. The following tables summarize the key quantitative findings from these studies.

Table 1: Anxiolytic-like Effects of this compound in Rodent Models

| Animal Model | Species | This compound Dose (Route) | Key Findings | Reference |

| Conditioned Fear Stress | Rat | 2 mg/kg (i.p.) | Significantly attenuated freezing behavior. | [2] |

| Vogel Conflict Drinking Test | Rat | 1 and 2 mg/kg (i.p.) | Produced significant anxiolytic-like effects. | [4] |

| Marble-Burying Behavior | Mouse | Not specified | Inhibited marble-burying behavior. | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Conditioned Fear Stress (CFS) Model

-

Objective: To assess the effect of this compound on fear memory consolidation and expression.

-

Animals: Male Wistar rats.

-

Procedure:

-

Conditioning Phase: Rats are placed in a conditioning chamber and exposed to a neutral stimulus (e.g., a tone) paired with an aversive stimulus (e.g., a mild footshock).

-

Drug Administration: this compound (2 mg/kg) or vehicle is administered intraperitoneally (i.p.) before the fear expression test.[2]

-

Fear Expression Test: The following day, rats are returned to the conditioning chamber (contextual fear) or a novel chamber where the conditioned stimulus is presented (cued fear). Freezing behavior, a species-specific fear response, is measured.

-

-

Endpoint: Duration of freezing behavior.

Below is a diagram illustrating the experimental workflow for the Conditioned Fear Stress model.

Conditioned Fear Stress experimental workflow.

Vogel Conflict Drinking Test

-

Objective: To evaluate the anxiolytic potential of this compound in a conflict-based model.

-

Animals: Male Wistar rats.

-

Procedure:

-

Water Deprivation: Rats are deprived of water for 48 hours.

-

Drug Administration: this compound (1 and 2 mg/kg) or vehicle is administered i.p. prior to the test.[4]

-

Test Session: Rats are placed in a chamber with a drinking spout. After a certain number of licks, a mild electric shock is delivered through the spout. The number of shocks received during a fixed period is recorded. Anxiolytic drugs are expected to increase the number of shocks the animals are willing to tolerate to drink.

-

-

Endpoint: Number of shocks received.

Clinical Development Status and Future Directions

To date, there are no publicly available results from clinical trials investigating the efficacy and safety of this compound for the treatment of anxiety disorders in humans. The preclinical data, however, are compelling and suggest that this compound warrants further investigation.

While this compound itself has not been clinically evaluated for anxiety, other modulators of mGluR2/3 have been. For instance, the mGluR2/3 agonist LY354740 and its prodrug LY544344 showed some efficacy in treating Generalized Anxiety Disorder (GAD), though their development was halted due to preclinical toxicity findings.[8] These findings, while not directly applicable to an antagonist like this compound, highlight the therapeutic potential of targeting this receptor system for anxiety.

Future research should focus on:

-

Initiating Phase I clinical trials to establish the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers.

-

Conducting Phase II trials to evaluate the efficacy of this compound in patients with specific anxiety disorders.

-

Further preclinical studies to elucidate the precise neural circuits and molecular mechanisms underlying the anxiolytic effects of this compound.

Conclusion

This compound represents a promising preclinical candidate for the treatment of anxiety disorders. Its novel mechanism of action as a selective mGluR2/3 antagonist offers a potential alternative to existing anxiolytic medications. The robust and consistent anxiolytic-like effects observed in various animal models, coupled with a growing understanding of its engagement with key neurochemical systems, provide a strong rationale for its advancement into clinical development. While the path to regulatory approval is long and requires rigorous clinical evaluation, the foundational science supporting this compound makes it a compound of significant interest for the future of anxiolytic therapy.

References

- 1. mGlu2/3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An mGluR2/3 antagonist, this compound, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. if-pan.krakow.pl [if-pan.krakow.pl]

- 5. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist this compound in the Social Defeat Stress Model: Comparison with Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anxiolytic-like activity of this compound, a potent group II metabotropic glutamate receptor antagonist, in a marble-burying behavior test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on MGS0039: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MGS0039 is a potent and selective competitive antagonist of Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1] Preclinical research has identified this compound as a promising candidate for the treatment of depression, exhibiting antidepressant-like effects in various animal models.[1][2] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its pharmacological profile, mechanism of action, and key experimental findings.

Pharmacological Profile

This compound, chemically known as (1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, demonstrates high affinity for both mGluR2 and mGluR3.[1] Its antagonist activity has been confirmed through various in vitro assays, where it effectively blocks glutamate-induced signaling.[1]

Quantitative Data Summary

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | mGluR2 | 2.2 nM | Radioligand Binding Assay | [1] |

| mGluR3 | 4.5 nM | Radioligand Binding Assay | [1] | |

| Functional Potency (IC50) | mGluR2 | 20 nM | cAMP Formation Assay | [1] |

| mGluR3 | 24 nM | cAMP Formation Assay | [1] | |

| Functional Antagonism (pA2) | mGluR2 | 8.2 | [35S]GTPγS Binding Assay | [1] |

| Effective Dose (in vivo) | Antidepressant-like effects | 0.3-3 mg/kg (i.p.) | Rat Forced Swim Test & Mouse Tail Suspension Test | [1] |

| Anxiolytic-like effects | 2 mg/kg | Conditioned Fear Stress Model | [2] |

Mechanism of Action

This compound exerts its therapeutic effects by antagonizing mGluR2/3, which are presynaptic autoreceptors that negatively regulate glutamate release. By blocking these receptors, this compound increases synaptic glutamate levels. This enhancement of glutamatergic transmission is thought to be a key mechanism underlying its antidepressant and anxiolytic properties.[3]